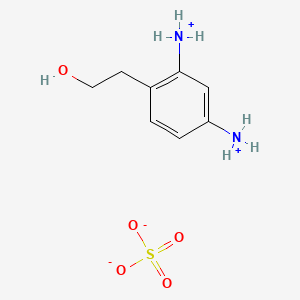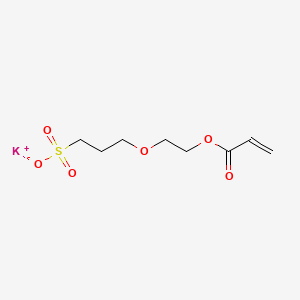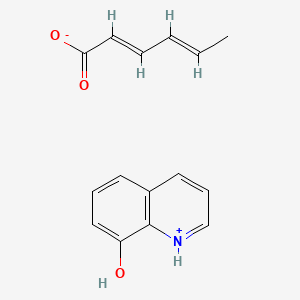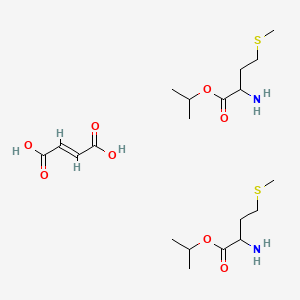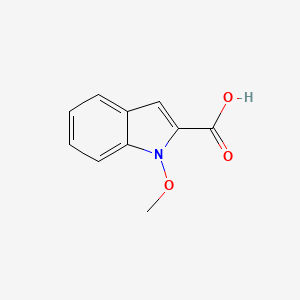
1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- is a chemical compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a bromine atom and an amino group attached to the naphthalenedione core. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- typically involves the bromination of 1,4-naphthoquinone followed by the introduction of the 4-ethylphenylamino group. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of the amine under controlled temperature and pH conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other naphthoquinone derivatives.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- involves its interaction with cellular components. It has been found to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses. This modulation of the immune system is achieved through selective reduction of antigen-specific CD4+ cells . The compound’s ability to affect these molecular targets and pathways highlights its potential as a therapeutic agent for autoimmune diseases.
類似化合物との比較
1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- can be compared with other naphthoquinone derivatives such as:
2-Chloro-1,4-naphthoquinone: Known for its antimicrobial properties.
2-Hydroxy-1,4-naphthoquinone: Exhibits antifungal activity.
2,3-Dibromo-1,4-naphthoquinone: Used in the synthesis of various organic compounds. The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
64505-59-5 |
|---|---|
分子式 |
C18H14BrNO2 |
分子量 |
356.2 g/mol |
IUPAC名 |
2-bromo-3-(4-ethylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14BrNO2/c1-2-11-7-9-12(10-8-11)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-10,20H,2H2,1H3 |
InChIキー |
RHRFJZZYUBLGAN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


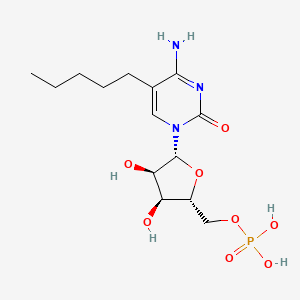

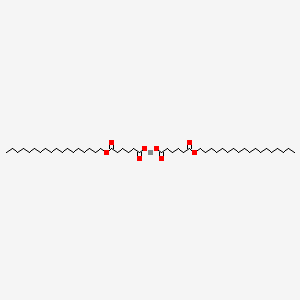
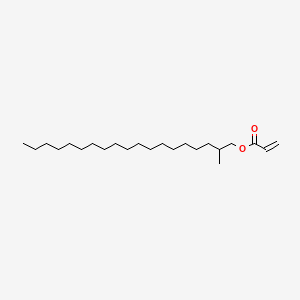




![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
